molecular formula C19H21N3O2 B2805162 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 922940-34-9

1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2805162
CAS RN: 922940-34-9
M. Wt: 323.396
InChI Key: AWPPJLRSCPXYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EIU, is a synthetic compound that has been widely used in scientific research. EIU belongs to the class of urea derivatives and has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antitumor Activities

Research involving the synthesis and structural characterization of compounds structurally related to 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has demonstrated potential antitumor activities. Specifically, a study by Hu et al. (2018) focused on a compound with a similar indole-urea structure, where the antitumor activity was analyzed using MTT assay, and the interactions with CDK4 protein were investigated through docking studies, suggesting the potential of these compounds in cancer therapy Hu et al., 2018.

Enzyme Inhibition

Compounds with the indole-urea framework have been studied for their enzyme inhibition properties, offering insights into their potential therapeutic applications. Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibition. This study underscores the versatility of indole-urea derivatives in developing potent enzyme inhibitors, which could lead to new treatments for diseases associated with enzyme dysfunction Nazir et al., 2018.

Synthesis of Novel Compounds

Research on compounds structurally similar to 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea also highlights their role in the synthesis of novel compounds with potential pharmacological applications. The study by Goryaeva et al. (2009) on the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea underlines the chemical versatility of the urea moiety in facilitating the synthesis of complex molecules. These synthesized pyrimidine derivatives showcase the potential for the development of new drugs with varied biological activities Goryaeva et al., 2009.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-22-13-16(14-9-5-7-11-17(14)22)21-19(23)20-15-10-6-8-12-18(15)24-4-2/h5-13H,3-4H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPPJLRSCPXYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

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